![molecular formula C15H20N2O5 B1296410 [((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid CAS No. 56610-11-8](/img/structure/B1296410.png)
[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is1S/C16H15NO5/c18-13-8-6-12 (7-9-13)14 (15 (19)20)17-16 (21)22-10-11-4-2-1-3-5-11/h1-9,14,18H,10H2, (H,17,21) (H,19,20)/t14-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. It should be stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 26787-76-8 .
Aplicaciones Científicas De Investigación
Organic Synthesis and Peptide Modification
Compounds with complex structures like [(2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid are often subjects of interest in organic synthesis, where their reactivity and interaction with other molecules can lead to the development of novel synthetic routes or the improvement of existing ones. For instance, the benzoxaboroles, derivatives of phenylboronic acids, have been explored for their exceptional properties and wide applications in synthesis and as building blocks in organic chemistry, pointing towards the potential utility of similarly structured compounds in facilitating organic reactions and creating new molecular entities (Adamczyk-Woźniak et al., 2009).
Biomedical Research
In biomedical research, compounds containing amino acid derivatives and carboxylic acid functionalities are often studied for their biological activities and potential therapeutic applications. The spin label amino acid TOAC, for example, has been used in peptide studies to analyze backbone dynamics and secondary structure, highlighting the relevance of amino acid derivatives in understanding peptide behavior and designing peptide-based therapeutics (Schreier et al., 2012).
Environmental and Material Sciences
Carboxylic acids and their derivatives play a significant role in environmental sciences, particularly in the study of atmospheric chemistry and corrosion processes. For example, research on the impact of organic acid vapors on the corrosion of copper provides insights into the interaction between carboxylic acids and metal surfaces, which can be relevant for the study of material degradation and protection strategies (Bastidas & La Iglesia, 2007).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of [((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid can be achieved through a multi-step process that involves the protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": [ "L-alanine", "benzyl chloroformate", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-Boc-L-lysine", "trifluoroacetic acid (TFA)", "acetic anhydride", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "diethyl ether", "methanol" ], "Reaction": [ "Protection of L-alanine amine group with benzyl chloroformate in the presence of NaOH", "Coupling of benzyl-protected L-alanine with N-Boc-L-lysine using DCC and NHS", "Deprotection of benzyl group with TFA to obtain the Boc-protected dipeptide", "Coupling of Boc-protected dipeptide with acetic anhydride to obtain the corresponding N-acetyl derivative", "Deprotection of Boc group with HCl to obtain the target compound, [((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid" ] } | |
Número CAS |
56610-11-8 |
Fórmula molecular |
C15H20N2O5 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
2-[[(2S)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O5/c1-2-6-12(14(20)16-9-13(18)19)17-15(21)22-10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
Clave InChI |
DSGKPVVFBQQVSE-LBPRGKRZSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Otros números CAS |
56610-11-8 |
Pictogramas |
Irritant |
Secuencia |
XG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



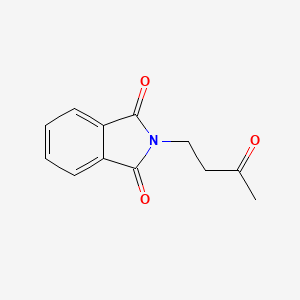

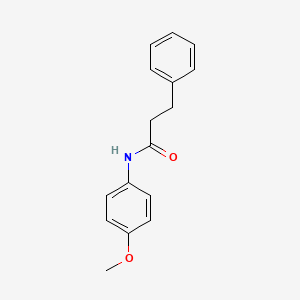

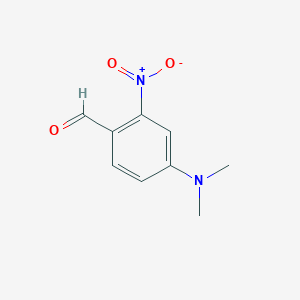
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)
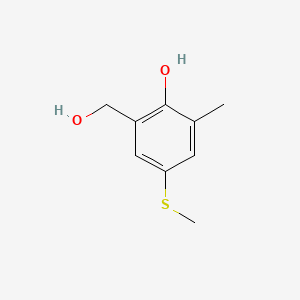
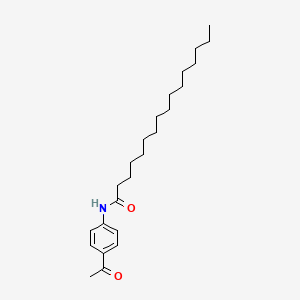
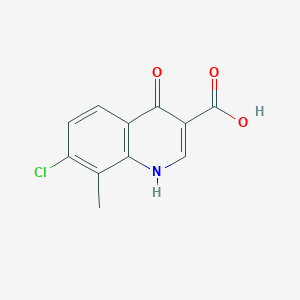

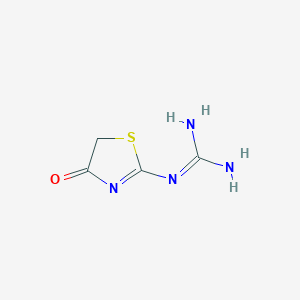

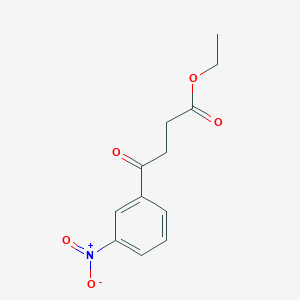
![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)